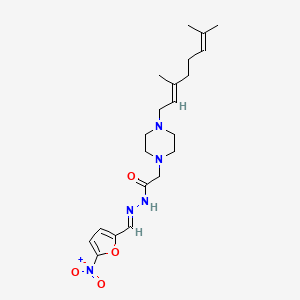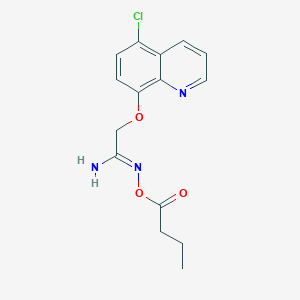![molecular formula C12H11N5 B12899028 4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole CAS No. 62538-00-5](/img/structure/B12899028.png)
4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of the m-tolyl group adds to the compound’s chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-m-tolyl-5-arylidene-2,4-thiazolidinediones: These compounds also contain the m-tolyl group and have been studied for their antidiabetic activity.
1,3,4-oxadiazole derivatives: These compounds share structural similarities with triazoles and have been investigated for their antifungal and antibacterial activities.
Uniqueness
4-(4-(m-Tolyl)-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
62538-00-5 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(5-9)11-6-13-16-12(11)17-7-14-15-8-17/h2-8H,1H3,(H,13,16) |
Clave InChI |
UJXOYDVWZGLUOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(NN=C2)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)




![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)


